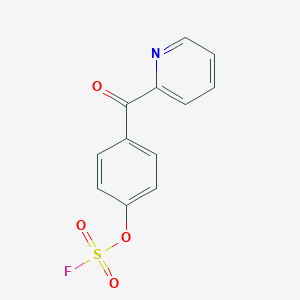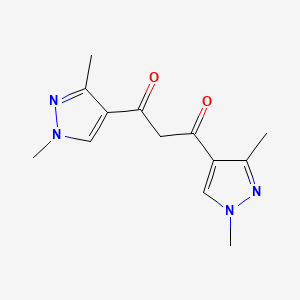
5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one, also known as PBTZ169, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the thiazolidinone family and has been found to exhibit a wide range of biological activities.
Mechanism of Action
Target of Action
Related compounds such as tetrahydropyridines (thps) have been reported as dopamine-2 receptor agonists .
Mode of Action
Similar compounds have been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (cox-2) and phosphodiesterase-4 (pde4). COX-2 is involved in the production of prostaglandins, which are involved in inflammation. Inhibition of COX-2 can lead to a reduction in inflammation. PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is involved in various cellular processes such as inflammation and cell proliferation. Inhibition of PDE4 can lead to an increase in cAMP levels, which can have anti-inflammatory and anti-proliferative effects.
Biochemical Pathways
Result of Action
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one in lab experiments is its potent activity against Mycobacterium tuberculosis. This makes it a valuable tool for studying the biology of this pathogen and for developing new treatments for tuberculosis. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one. One area of research is the development of new analogs of this compound with improved activity and solubility. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs that target the ATP synthase enzyme. Finally, there is also a need for further studies to investigate the potential therapeutic applications of this compound in other diseases, such as cancer and inflammatory disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits potent antibacterial and anti-cancer activity, and also exhibits anti-inflammatory and immunomodulatory effects. While there are some limitations to using this compound in lab experiments, it remains a valuable tool for studying the biology of Mycobacterium tuberculosis and for developing new treatments for tuberculosis. There are also several future directions for the study of this compound, including the development of new analogs and the investigation of its mechanism of action.
Synthesis Methods
The synthesis of 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one involves the reaction of 2-aminobenzophenone with butylisocyanide and tosyl chloride in the presence of triethylamine. The reaction is carried out in acetonitrile at room temperature for 24 hours, and the resulting product is purified using column chromatography. The yield of this compound is typically around 60%.
Scientific Research Applications
5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against Mycobacterium tuberculosis, the bacteria that causes tuberculosis. In addition, this compound has also been found to exhibit activity against other bacterial species, such as Staphylococcus aureus and Escherichia coli. Furthermore, this compound has been found to exhibit anti-cancer activity, with studies showing that it can induce apoptosis in cancer cells.
properties
IUPAC Name |
5-butyl-3-(4-methylphenyl)sulfonyl-2-phenylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-3-4-10-18-19(23)22(20(26-18)21-16-8-6-5-7-9-16)27(24,25)17-13-11-15(2)12-14-17/h5-9,11-14,18H,3-4,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTORJWCNYGVRPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(C(=NC2=CC=CC=C2)S1)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

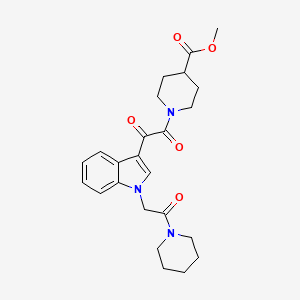
![N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2394618.png)

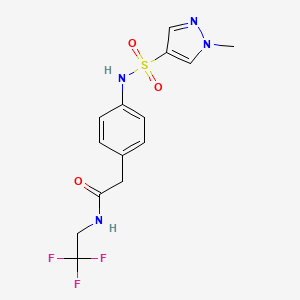


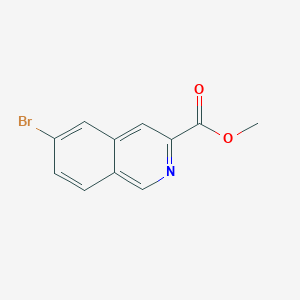


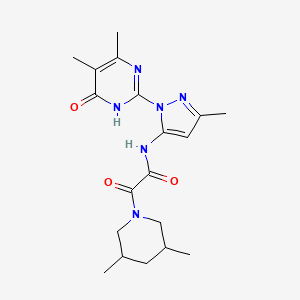
![N-(4-bromophenyl)-2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2394635.png)
